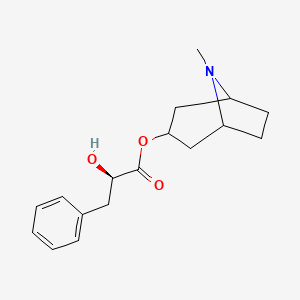![molecular formula C27H58NO5P B1216195 [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-29-6](/img/structure/B1216195.png)
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is a type of glycerophosphocholine, which plays a significant role in biological systems .
Vorbereitungsmethoden
The synthesis of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps. One common method includes the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of trimethylamine. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include phosphorus oxychloride, trimethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: This compound is studied for its role in cell membrane structure and function.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes, leading to cell death in certain pathogens or cancer cells . The molecular targets include membrane phospholipids and associated proteins, which are crucial for maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other glycerophosphocholines such as:
Hexadecylphosphocholine: Known for its anti-leishmanial and anti-cancer properties.
Miltefosine: Another glycerophosphocholine with broad-spectrum antimicrobial activity.
What sets [2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate apart is its unique structure, which provides specific interactions with biological membranes, making it particularly effective in certain therapeutic applications .
Eigenschaften
CAS-Nummer |
83922-29-6 |
|---|---|
Molekularformel |
C27H58NO5P |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
[2-(hexadecoxymethyl)-3-methylbutyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-27(26(2)3)25-33-34(29,30)32-23-21-28(4,5)6/h26-27H,7-25H2,1-6H3 |
InChI-Schlüssel |
SCMZWHITSUKPDU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)C(C)C |
Synonyme |
2-isopropyl-PAF 2-isopropyl-platelet activating factor 2-isopropyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4-phosphapentacosan 1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(1-methylethyl)-, hydroxide, inner salt, (+-)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)





